4-(三氟甲氧基)苯胺-15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

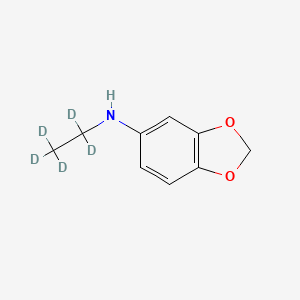

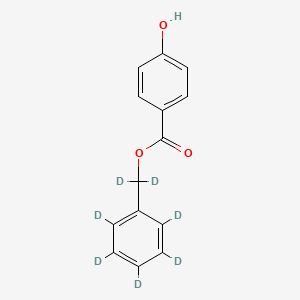

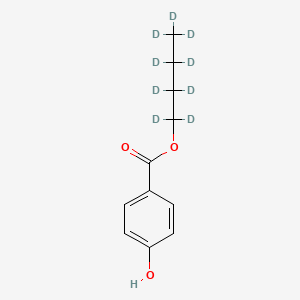

4-(Trifluoromethoxy)aniline-15N is the labelled analogue of 4-(Trifluoromethoxy)aniline . It is an intermediate in the production of Riluzole . It has a molecular formula of C7H6F315NO and a molecular weight of 178.12 .

Synthesis Analysis

4-(Trifluoromethoxy)aniline was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . It was also used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates .Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethoxy)aniline-15N is C7H6F315NO . Its average mass is 178.117 Da and its monoisotopic mass is 178.037186 Da .Chemical Reactions Analysis

4-(Trifluoromethoxy)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethoxy)aniline-15N include a density of 1.32 g/mL at 20 °C (lit.) . The boiling point is 73-75 °C/10 mmHg (lit.) .科学研究应用

构象分析

一项研究聚焦于含有4-(三氟甲氧基)苯胺的复合物的构象分析,突出了三氟甲氧基团与芳烃环之间独特的空间排列。这种分析提供了有关取代基对分子几何的电子和立体效应的见解,这对于有机金属化合物的设计至关重要(Rose-munch et al., 1994)。

农药合成

另一项研究描述了2,6-二溴-4-三氟甲氧基苯胺的改进合成过程,这是农药生产中的重要中间体。优化的条件导致高产率和纯度,展示了该化合物在农药化学品合成中的相关性(Ding Zhi-yuan, 2011)。

药物和生物研究

关于邻-三氟甲氧基苯胺衍生物合成的研究概述了一个方案,有助于生产具有潜在药理和生物学性质的化合物。这突显了4-(三氟甲氧基)苯胺-15N在新药物和农药开发中的作用(Pengju Feng & Ming‐Yu Ngai, 2016)。

液晶

一项关于含有三氟甲基或三氟甲氧基末端基团的4-辛氧基-N-(苄亚甲基)苯胺衍生物的研究讨论了合成具有稳定液晶相的化合物。这些发现对于开发具有潜在应用于显示器和光子器件的液晶材料至关重要(S. Miyajima et al., 1995)。

有机合成和官能化

另一项研究探讨了三氟甲氧基取代苯胺的金属化反应,展示了这一过程如何成为结构扩展的关键步骤。这项研究强调了this compound在有机合成中的重要性,为功能化苯胺提供了多样应用的途径(F. Leroux, E. Castagnetti, & M. Schlosser, 2003)。

作用机制

While the specific mechanism of action for 4-(Trifluoromethoxy)aniline-15N is not mentioned, a related compound, 4-Trifluoro Methoxy Proguanil, has been studied. It was found that the anti-cancer abilities of certain derivatives of this compound were significantly better than that of proguanil in five human cancer cell lines . Pharmacologically, one of the derivatives activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-(Trifluoromethoxy)aniline-15N can be achieved by introducing a 15N isotope into the aniline molecule. This can be done by using a 15N-labeled starting material in the synthesis pathway. The introduction of the trifluoromethoxy group can be achieved by using a suitable reagent in the final step of the synthesis.", "Starting Materials": ["Aniline-15N", "Trifluoromethoxy benzene", "Sodium hydride", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Hydrogen peroxide", "Sodium carbonate"], "Reaction": ["Step 1: Nitration of Trifluoromethoxy benzene using Nitric acid and Sulphuric acid.", "Step 2: Reduction of the nitro group using Sodium hydride and Diethyl ether to obtain 4-Trifluoromethoxyaniline.", "Step 3: Diazotization of 4-Trifluoromethoxyaniline using Sodium nitrite and Hydrochloric acid to obtain the diazonium salt.", "Step 4: Reduction of the diazonium salt using Hydrogen peroxide and Sodium hydroxide to obtain 4-(Trifluoromethoxy)aniline.", "Step 5: Introduction of 15N isotope by treating 4-(Trifluoromethoxy)aniline with Sodium carbonate and 15N-labeled Nitrogen gas in Chloroform." ] } | |

CAS 编号 |

1246815-55-3 |

分子式 |

C7H6F3NO |

分子量 |

178.119 |

IUPAC 名称 |

4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |

InChI 键 |

XUJFOSLZQITUOI-KHWBWMQUSA-N |

SMILES |

C1=CC(=CC=C1N)OC(F)(F)F |

同义词 |

4-(Trifluoromethoxy)benzenamine-15N; (4-(Trifluoromethoxy)phenyl)amine-15N; p-Trifluoromethoxyphenylamine-15N; α,α,α-Trifluoro-p-anisidine-15N, |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。